Enantioselective VMAT2 Binding: 8,000-Fold Potency Difference vs. (−)-Tetrabenazine
(+)-Tetrabenazine ((+)-1) exhibits profoundly higher VMAT2 binding affinity compared to its (−)-enantiomer ((−)-1), a component of the racemic clinical drug. In a direct radioligand binding assay, (+)-Tetrabenazine demonstrated a Ki of 4.47 nM, whereas (−)-Tetrabenazine showed negligible affinity with a Ki of 36,400 nM [1]. This represents an 8,000-fold difference in potency, clearly establishing that the (+)-(3R,11bR) configuration is the sole pharmacologically active form.
| Evidence Dimension | VMAT2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.47 nM |
| Comparator Or Baseline | (-)-Tetrabenazine ((-)-1, Ki = 36,400 nM) |
| Quantified Difference | 8,000-fold higher potency for (+)-Tetrabenazine |
| Conditions | Radioligand binding assay on VMAT2 |
Why This Matters
This data unequivocally defines (+)-Tetrabenazine as the active molecular entity, essential for experiments where the presence of the inactive (−)-enantiomer would introduce significant experimental noise or require dose adjustments.
- [1] Yao, Z., Sun, W., Zhang, Y., & Zhang, H. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841-1848. View Source
